2,3',4,4',5-Pentachlorobiphenyl
Overview
Description
Polychlorinated biphenyls are a class of organic pollutants that have been widely found in the environment due to their strong environmental durability and accumulation through the food chain . PCB118 is an important dioxin-like PCB compound with strong toxicity, and it can accumulate in adipose tissue, serum, and milk in mammals .
Mechanism of Action
Target of Action
The primary target of 2,3’,4,4’,5-Pentachlorobiphenyl is the aryl hydrocarbon receptor (AhR) and the cytochrome P450 enzymes . The AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . The cytochrome P450 enzymes, specifically CYP1A1, CYP2B1, and CYP2B6, are involved in the metabolism of 2,3’,4,4’,5-Pentachlorobiphenyl .
Pharmacokinetics
The pharmacokinetics of 2,3’,4,4’,5-Pentachlorobiphenyl involves its accumulation in mammals via the food chain due to its characteristics such as slow degradation and high hydrophobicity . It is abundantly found in the environment and in mammals . Understanding the metabolic fate of 2,3’,4,4’,5-Pentachlorobiphenyl can provide important information toward evaluating its toxicity .
Action Environment
Environmental factors play a significant role in influencing the action, efficacy, and stability of 2,3’,4,4’,5-Pentachlorobiphenyl. Due to its low degradation properties, extremely high hydrophobicity, and capacity for long-distance migration, this compound persists in the environment, leading to high accumulation in apex species, including humans . Consequently, various diseases and disorders such as reproductive impairments, endocrine disruption, and metabolic disorders are developed .
Biochemical Analysis
Biochemical Properties
2,3’,4,4’,5-Pentachlorobiphenyl plays a significant role in biochemical reactions, primarily due to its interaction with various enzymes and proteins. This compound is known to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 (CYP1A1) gene . The interaction with these enzymes leads to the biotransformation of 2,3’,4,4’,5-Pentachlorobiphenyl into more hydrophilic metabolites, facilitating its excretion from the body. Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of various detoxifying enzymes .
Cellular Effects
2,3’,4,4’,5-Pentachlorobiphenyl has been shown to exert various effects on different cell types and cellular processes. It can accumulate in adipose tissue, serum, and milk in mammals, and is highly enriched in follicular fluid . This compound can alter DNA methylation patterns in imprinted genes and affect the expression levels of DNA methyltransferases (DNMTs) and other epigenetic regulators . Furthermore, 2,3’,4,4’,5-Pentachlorobiphenyl can disrupt cell signaling pathways, such as the Akt/FoxO3a/NIS signaling pathway, leading to thyroid dysfunction . It also induces autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry (SOCE) channels .
Molecular Mechanism
The molecular mechanism of 2,3’,4,4’,5-Pentachlorobiphenyl involves its binding interactions with various biomolecules and its ability to modulate gene expression. This compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of detoxifying enzymes . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can inhibit cell viability in a concentration- and time-dependent manner by affecting the Akt/FoxO3a/NIS signaling pathway . It also promotes autophagy in thyrocytes through the TUBB3/DAPK2/MRLC/ATG9A pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,4’,5-Pentachlorobiphenyl can change over time. This compound has been shown to induce long-term effects on cellular function, such as altering DNA methylation patterns and affecting the expression of epigenetic regulators . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can cause structural damage and dysfunction in thyroid cells over time . The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2,3’,4,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. Studies have shown that prenatal exposure to this compound can alter DNA methylation patterns and affect the expression of epigenetic regulators in a dose-dependent manner . High doses of 2,3’,4,4’,5-Pentachlorobiphenyl can cause structural damage and dysfunction in thyroid cells, as well as induce autophagy . Additionally, this compound can cause adverse effects on the reproductive system and decrease global methylation levels in the testis .
Metabolic Pathways
2,3’,4,4’,5-Pentachlorobiphenyl is involved in various metabolic pathways, including its biotransformation by cytochrome P450 enzymes . This compound can be metabolized into more hydrophilic metabolites, which are then excreted from the body. The interaction with cytochrome P450 enzymes, such as CYP1A1, plays a crucial role in the detoxification of 2,3’,4,4’,5-Pentachlorobiphenyl . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the expression of detoxifying enzymes .
Transport and Distribution
2,3’,4,4’,5-Pentachlorobiphenyl is transported and distributed within cells and tissues through various mechanisms. This compound can bind to transporters and binding proteins, such as the aryl hydrocarbon receptor (AhR), which facilitates its distribution within the body . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can accumulate in adipose tissue, serum, and milk in mammals . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of 2,3’,4,4’,5-Pentachlorobiphenyl can affect its activity and function. This compound can localize to specific compartments or organelles within cells, such as the nucleus, where it can interact with the aryl hydrocarbon receptor (AhR) and modulate gene expression . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can induce autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry (SOCE) channels . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications.
Preparation Methods
The preparation of 2,3’,4,4’,5-Pentachlorobiphenyl involves the chlorination of biphenyl. The synthetic routes typically include the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions . Industrial production methods may involve similar chlorination processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
2,3’,4,4’,5-Pentachlorobiphenyl undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and specific catalysts for substitution reactions. The major products formed from these reactions are hydroxylated derivatives and substituted biphenyls .
Scientific Research Applications
2,3’,4,4’,5-Pentachlorobiphenyl has several scientific research applications:
Comparison with Similar Compounds
2,3’,4,4’,5-Pentachlorobiphenyl is compared with other similar compounds, such as:
- 2,3,3’,4,4’-Pentachlorobiphenyl
- 2,3,3’,4’,6-Pentachlorobiphenyl
- 2,3’,4,4’,5’-Pentachlorobiphenyl
These compounds share similar structures but differ in the positions of chlorine atoms on the biphenyl rings . PCB118 is unique due to its specific chlorine substitution pattern, which influences its toxicity and environmental behavior. The presence of chlorine atoms at specific positions affects the compound’s interaction with biological systems and its persistence in the environment .
Properties
IUPAC Name |
1,2,4-trichloro-5-(3,4-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-2-1-6(3-10(8)15)7-4-11(16)12(17)5-9(7)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTPYMGCWINGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032116 | |
Record name | 2,3',4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31508-00-6 | |
Record name | PCB 118 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31508-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',4,4',5-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031508006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,4',5-pentachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3',4,4',5-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2AQE8U50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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